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molecular formula C8H3Cl2IN2 B047113 2,4-Dichloro-6-iodoquinazoline CAS No. 74173-76-5

2,4-Dichloro-6-iodoquinazoline

Cat. No. B047113
M. Wt: 324.93 g/mol
InChI Key: ZSIKVJNEGVNYIC-UHFFFAOYSA-N
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Patent
US07262200B2

Procedure details

To a suspension of 6-iodo-quinazoline-2,4-diol sodium salt (849 mg, 2.74 mmol) in phosphorus oxychloride (20 mL), was added triethylamine hydrochloride (1.70 g, 12.32 mmol). The reaction mixture was heated at 100 C for 16 hours, then concentrated in vacuum. Ice chips were added to the remaining residue, which was diluted with dichloromethane, washed with water and saturated aqueous sodium bicarbonate, then dried over magnesium sulfate to give 2,4-dichloro-6-iodo-quinazoline as an off-white solid (799 mg, 90%). HNMR (500 MHz, DMSO) δ7.82 (d, 1H), 8.45 (d, 1H), 8.63 (s, 1H). LCMS (ES+) m/e 324.8 (M+H).
Name
6-iodo-quinazoline-2,4-diol sodium salt
Quantity
849 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[I:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8](O)[N:7]=[C:6]2O.[ClH:15].C(N(CC)CC)C.P(Cl)(Cl)([Cl:25])=O>>[Cl:15][C:8]1[N:7]=[C:6]([Cl:25])[C:5]2[C:10](=[CH:11][CH:12]=[C:3]([I:2])[CH:4]=2)[N:9]=1 |f:0.1,2.3,^1:0|

Inputs

Step One
Name
6-iodo-quinazoline-2,4-diol sodium salt
Quantity
849 mg
Type
reactant
Smiles
[Na].IC=1C=C2C(=NC(=NC2=CC1)O)O
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
Cl.C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 100 C for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
ADDITION
Type
ADDITION
Details
Ice chips were added to the remaining residue, which
ADDITION
Type
ADDITION
Details
was diluted with dichloromethane
WASH
Type
WASH
Details
washed with water and saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C(=N1)Cl)I
Measurements
Type Value Analysis
AMOUNT: MASS 799 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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